2-Chloro-1-(pyrazin-2-yl)ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-pyrazin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSVFUJCZKWUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1 Pyrazin 2 Yl Ethan 1 One
Direct Chlorination Approaches to Pyrazinyl Ethanones
The most direct route to 2-Chloro-1-(pyrazin-2-yl)ethan-1-one involves the alpha-chlorination of 2-acetylpyrazine. This method is predicated on the selective halogenation of the methyl group adjacent to the carbonyl function, a common transformation for ketones.
Halogenating Agents and Optimized Reaction Conditions
Various halogenating agents are employed for the α-chlorination of ketones, with sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) being prominent examples. wisc.eduorganic-chemistry.orggoogle.com The choice of reagent and reaction conditions is crucial to achieve high selectivity for the desired monochlorinated product and to minimize the formation of di- and trichlorinated byproducts. google.com
For the chlorination of 2-acetylpyrazine, the reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). google.comlookchem.com The reaction temperature is a critical parameter that needs to be carefully controlled, often ranging from room temperature to reflux conditions, depending on the reactivity of the chosen halogenating agent. lookchem.com
Table 1: Comparison of Halogenating Agents for α-Chlorination of Ketones
| Halogenating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) ** | Inert solvent (e.g., CH₂Cl₂, CCl₄), often at room temperature or gentle reflux. google.com | Readily available, powerful chlorinating agent. | Can lead to over-chlorination and the generation of HCl and SO₂ as byproducts. google.com |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CCl₄), often requires a radical initiator (e.g., benzoyl peroxide) or UV irradiation. lookchem.com | Milder and more selective than SO₂Cl₂. The succinimide (B58015) byproduct is often easily removed. | May require activation to initiate the reaction. |
| Chlorine Gas (Cl₂) ** | Can be bubbled through a solution of the ketone, often in the presence of a catalyst or under UV irradiation. google.com | Cost-effective for large-scale production. | Difficult to handle, can lead to a mixture of chlorinated products. google.com |
Catalytic Systems for Regioselective Alpha-Chlorination
To enhance the regioselectivity of the alpha-chlorination, various catalytic systems can be employed. While radical initiators like benzoyl peroxide are often used with NCS to promote side-chain halogenation, lookchem.com other catalysts can also direct the chlorination to the α-position of the ketone. For instance, acid or base catalysis can facilitate the formation of the enol or enolate, which is the reactive intermediate in the halogenation of ketones. However, the electron-deficient nature of the pyrazine (B50134) ring may influence the choice of catalyst.
Recent advancements in catalysis have explored the use of metal complexes and organocatalysts for highly selective α-halogenations. nih.gov For instance, a patent describes the use of a compound containing metallic aluminum as a catalyst for the chlorination of a cyclopropyl (B3062369) methyl ketone with chlorine gas, which effectively improved the selectivity of the chlorination reaction. google.com While not directly applied to 2-acetylpyrazine, this suggests that Lewis acidic metal catalysts could play a role in activating the substrate or the chlorinating agent for regioselective chlorination.
Process Optimization for Enhanced Conversion and Product Yield
Optimizing the reaction parameters is essential for maximizing the conversion of 2-acetylpyrazine and the yield of this compound. Key factors to consider include the stoichiometry of the reactants, reaction time, and temperature. An excess of the chlorinating agent may lead to the formation of undesired polychlorinated byproducts, while insufficient reagent will result in incomplete conversion.
A study on the chlorination of 2,6-dimethylpyrazine (B92225) with N-chlorosuccinimide demonstrated that using two equivalents of NCS in the presence of a catalytic amount of benzoyl peroxide in carbon tetrachloride led to the formation of the bis(chloromethyl)pyrazine. lookchem.com This indicates the feasibility of chlorinating the methyl groups attached to the pyrazine ring. For the synthesis of the monochlorinated target compound from 2-acetylpyrazine, a careful control of the stoichiometry, likely using a slight excess of the chlorinating agent, would be necessary.
Furthermore, monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time and to quench the reaction upon completion to prevent byproduct formation. nih.gov
Control of Impurity Profiles and By-product Minimization
The primary impurities in the direct chlorination of 2-acetylpyrazine are expected to be the starting material, 2-acetylpyrazine, and the over-chlorinated products, namely 2,2-dichloro-1-(pyrazin-2-yl)ethan-1-one and 2,2,2-trichloro-1-(pyrazin-2-yl)ethan-1-one. google.com The formation of these byproducts can be minimized by careful control of the reaction conditions as mentioned above.
Purification of the final product is typically achieved through techniques such as distillation under reduced pressure or column chromatography. A patent on the synthesis of a different chloroethanone derivative describes a process of rectification under vacuum to separate the desired monochlorinated product from the starting material and dichlorinated impurities. google.com This highlights the importance of the final purification step in obtaining a high-purity product.
Alternative Synthetic Routes to this compound
Alternative synthetic strategies for this compound focus on constructing the chloroacetyl group on a pre-existing pyrazine ring. These methods can offer advantages in terms of regioselectivity and may be preferable if the starting pyrazine derivatives are readily available.
Synthetic Pathways Involving Pyrazine Acylation
One potential alternative involves the acylation of pyrazine. However, the direct Friedel-Crafts acylation of pyrazine with chloroacetyl chloride is challenging due to the electron-deficient nature of the pyrazine ring, which deactivates it towards electrophilic substitution. chemicalforums.com
A more viable approach involves the use of a pre-functionalized pyrazine derivative, such as pyrazine-2-carbonyl chloride. This acid chloride can serve as a key intermediate. The synthesis of pyrazine-2-carbonyl chloride can be achieved by treating pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). prepchem.com
Once pyrazine-2-carbonyl chloride is obtained, it can be converted to the target compound through a reaction with a suitable C1-synthon. One possibility is the reaction with diazomethane (B1218177) followed by treatment with HCl, a method known for converting acid chlorides to α-chloro ketones. However, the hazardous nature of diazomethane often leads to the exploration of other alternatives.
Another plausible route involves the reaction of pyrazine-2-carbonyl chloride with a Grignard reagent. For instance, reaction with methylmagnesium bromide would yield 2-acetylpyrazine, which could then be chlorinated as described in the direct chlorination approach. wisc.edubeilstein-journals.orgscience.govbyjus.commasterorganicchemistry.com Alternatively, the direct formation of the chloroacetyl group could be envisioned through the reaction of pyrazine-2-carbonyl chloride with a chloromethyl Grignard reagent (ClCH₂MgX), though the stability and reactivity of such a reagent would need to be carefully considered.
A related strategy could start from 2-cyanopyrazine. The reaction of 2-cyanopyrazine with a methyl Grignard reagent is a known method for the synthesis of 2-acetylpyrazine. rsc.org This precursor can then undergo direct chlorination. It is also conceivable that a reaction between 2-cyanopyrazine and a chloromethyl Grignard reagent could directly lead to this compound, although specific examples in the literature are scarce.
Construction from Pre-functionalized Pyrazine Derivatives
A robust and widely applicable method for synthesizing α-chloroketones such as this compound is the Arndt-Eistert synthesis. organic-chemistry.orgwikipedia.org This approach facilitates a one-carbon homologation of a carboxylic acid. The process commences with a pre-functionalized and commercially available starting material, pyrazine-2-carboxylic acid.
The initial step involves the conversion of pyrazine-2-carboxylic acid into its more reactive acid chloride derivative, pyrazine-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), in an inert solvent like methylene (B1212753) chloride. prepchem.com The reaction proceeds under reflux until the evolution of gaseous byproducts (SO₂ and HCl) ceases. prepchem.com
The resulting pyrazine-2-carbonyl chloride is then reacted with diazomethane (CH₂N₂) in an anhydrous, non-protic solvent such as diethyl ether. In this step, the diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion to form an intermediate α-diazoketone. libretexts.org It is crucial to use at least two equivalents of diazomethane; the first participates in the acylation, and the second neutralizes the hydrogen chloride (HCl) generated in the reaction, which could otherwise react with the diazoketone product. wikipedia.orgslideshare.net
Finally, the α-diazoketone intermediate is treated with anhydrous HCl. This step leads to the displacement of the diazo group as nitrogen gas (N₂) and the introduction of a chlorine atom at the α-position, yielding the target compound, this compound. acs.org
Table 1: Synthetic Protocol via Arndt-Eistert Homologation
| Step | Reaction | Reagents and Conditions | Precursor Compound | Intermediate/Final Product |
|---|---|---|---|---|
| 1 | Acid Chlorination | Thionyl chloride (SOCl₂), cat. DMF, Methylene Chloride, Reflux | Pyrazine-2-carboxylic acid | Pyrazine-2-carbonyl chloride |
| 2 | Diazoketone Formation | Diazomethane (CH₂N₂), Diethyl Ether | Pyrazine-2-carbonyl chloride | 2-Diazo-1-(pyrazin-2-yl)ethan-1-one |
| 3 | Chlorination | Anhydrous Hydrogen Chloride (HCl) | 2-Diazo-1-(pyrazin-2-yl)ethan-1-one | This compound |
Advanced Purification and Isolation Techniques for this compound
Following synthesis, rigorous purification is essential to isolate this compound from unreacted starting materials, reagents, and side products.
Methodologies for Efficient Product Separation
An effective initial purification and separation of the crude product from the reaction mixture is achieved through liquid-liquid extraction (LLE). This standard work-up procedure is particularly useful for separating the organic product from inorganic salts and water-soluble impurities.
The reaction mixture is typically quenched by carefully adding it to cold water or an aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous mixture is then transferred to a separatory funnel and extracted multiple times with an organic solvent immiscible with water, such as dichloromethane or ethyl acetate (B1210297). oup.comnih.gov The organic layers are combined, washed with brine to remove residual water, dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, and filtered. The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product, which can be subjected to further purification.
Chromatographic and Recrystallization Protocols
For achieving high purity, chromatographic and recrystallization techniques are employed.
Chromatographic Protocols
Column chromatography is a highly effective method for purifying this compound. oup.com Silica (B1680970) gel is the most common stationary phase for this class of compounds due to its polarity. The separation mechanism relies on the differential adsorption of the components of the crude mixture onto the silica gel. uvic.ca A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often used. A common mobile phase for pyrazine derivatives is a mixture of hexane (B92381) and ethyl acetate. oup.comtandfonline.com The elution begins with a high percentage of hexane, and the proportion of ethyl acetate is progressively increased to elute compounds of increasing polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
Table 2: Typical Column Chromatography Parameters
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate gradient |
| Elution Order | Less polar impurities elute first, followed by the product, and then more polar impurities. |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Recrystallization Protocols
Recrystallization is the definitive method for obtaining highly pure crystalline solids. The principle involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. rochester.edu As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
The choice of solvent is critical. For compounds like this compound, which contains both a polar pyrazine ring and a ketone functional group, solvents such as ethanol, methanol, or solvent pairs like hexane-ethyl acetate or ethanol-water can be effective. rochester.edupitt.edu The process involves heating the solvent to its boiling point, dissolving the crude solid, allowing the solution to cool slowly to room temperature, and then often placing it in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Table 3: Potential Recrystallization Solvents
| Solvent / Solvent System | Rationale |
|---|---|
| Ethanol or Methanol | Good solvency for polar compounds at elevated temperatures. |
| Hexane / Ethyl Acetate | A solvent pair where ethyl acetate acts as the "good" solvent and hexane as the "poor" solvent, allowing for fine-tuning of solubility. |
| Ethanol / Water | A polar solvent pair suitable for moderately polar organic compounds. |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Pyrazin 2 Yl Ethan 1 One
Nucleophilic Substitution Reactions at the Alpha-Carbon
The presence of a chlorine atom adjacent to the electron-withdrawing pyrazinoyl group renders the alpha-carbon highly susceptible to attack by various nucleophiles. This reactivity is a cornerstone of the synthetic utility of 2-Chloro-1-(pyrazin-2-yl)ethan-1-one, enabling the introduction of a wide array of functional groups.
Reactivity with Nitrogen-Centred Nucleophiles
Nitrogen-containing nucleophiles readily react with this compound, leading to either direct substitution to form aminoketones or subsequent cyclization to yield fused heterocyclic systems. The course of the reaction is largely dependent on the nature of the nitrogen nucleophile and the reaction conditions.
The reaction of this compound with primary and secondary amines provides a direct route to α-aminoketones. This nucleophilic substitution reaction proceeds via a standard SN2 mechanism, where the amine attacks the electrophilic alpha-carbon, displacing the chloride ion. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting 2-(alkylamino)-1-(pyrazin-2-yl)ethan-1-ones and 2-(arylamino)-1-(pyrazin-2-yl)ethan-1-ones are versatile intermediates for the synthesis of more complex molecules.
A study on the synthesis of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines utilized related chloro precursors, highlighting the utility of this class of compounds in preparing derivatives with potential biological activity. nih.gov
A significant application of this compound is in the synthesis of imidazo[1,2-a]pyrazines, a class of fused heterocyclic compounds with diverse pharmacological activities. This transformation is a classic example of a condensation reaction followed by intramolecular cyclization. The reaction is initiated by the nucleophilic attack of an aminopyrazine or a related amino-heterocycle on the alpha-carbon of this compound. The resulting intermediate then undergoes an intramolecular condensation to form the five-membered imidazole (B134444) ring fused to the pyrazine (B50134) core.
For instance, the reaction with 2-aminopyridines or 2-aminopyrazines in the presence of a base leads to the formation of the corresponding imidazo[1,2-a]pyridine (B132010) or imidazo[1,2-a]pyrazine (B1224502) derivatives. wikipedia.org The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield.
Table 1: Synthesis of Imidazo[1,2-a]pyrazine Derivatives
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| This compound | 2-Aminopyridine | Imidazo[1,2-a]pyridin-2-yl(pyrazin-2-yl)methanone | wikipedia.org |
Reactions with Sulfur-Containing Nucleophiles
The high reactivity of the alpha-chloro group in this compound extends to its reactions with sulfur-centered nucleophiles. These reactions are important for the introduction of sulfur-containing functionalities, which are prevalent in many biologically active compounds.
For example, the reaction with thiourea (B124793) in an acidic medium can lead to the formation of 2-amino-thiazolo[3,2-a]pyrazinium salts. This reaction proceeds through the initial formation of an isothiouronium salt, which then undergoes intramolecular cyclization. The reaction of chloropyrazines with thiourea has been reported to yield thionopyrazines. nih.gov
Other sulfur nucleophiles, such as thiols and thioamides, are also expected to react readily to yield the corresponding thioethers and thioamides, respectively.
Interactions with Oxygen- and Carbon-Centred Nucleophiles
While less explored, the reaction of this compound with oxygen- and carbon-centered nucleophiles represents a potential avenue for further functionalization.
Reactions with alkoxides, such as sodium methoxide, would be expected to yield the corresponding α-methoxy ketone. Similarly, phenoxides could be used to introduce aryloxy groups at the alpha-position.
Carbon nucleophiles, such as cyanide ions or enolates derived from β-dicarbonyl compounds, can also participate in nucleophilic substitution reactions. The reaction with cyanide would introduce a nitrile group, a versatile functional group that can be further transformed. The reaction of α-chloroketones with cyanide ions has been studied in different solvents, showing that the reaction medium can influence the outcome, leading to either substitution or addition products. researchgate.net
Transformations and Functionalization of the Pyrazine Moiety
The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.
The electron-withdrawing nature of the two nitrogen atoms and the acyl group deactivates the pyrazine ring towards electrophilic aromatic substitution. Reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally difficult to achieve on the pyrazine ring itself unless activating groups are present. wikipedia.orgnih.gov However, studies on the nitration of pyrazine compounds with electron-donating groups have shown that under specific conditions, such as using a super-acid system, nitration can be achieved with good yields. researchgate.net For instance, 2,6-dimethoxypyrazine (B1307160) has been successfully nitrated. researchgate.net
Further functionalization of the pyrazine ring in derivatives of this compound could potentially be achieved through metallation-cross-coupling strategies, which have become powerful tools for the modification of heterocyclic systems.
Cross-Coupling Strategies Employing the Pyrazine Nucleus
Transition-metal catalysis, particularly with palladium and nickel, has become a cornerstone of modern organic synthesis for its ability to construct complex molecular architectures under mild conditions. nih.gov These methods are highly applicable to heteroaryl halides like 2-chloropyrazine (B57796) derivatives, enabling the introduction of a wide array of substituents.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, linking amines with aryl halides. wikipedia.orglibretexts.org This reaction has transformed the synthesis of aryl amines, offering significant advantages over traditional methods by providing a broad substrate scope and high functional group tolerance. wikipedia.org While direct studies on this compound are not extensively detailed, the principles are well-established for other heteroaryl chlorides. For instance, efficient Pd-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines has been achieved using specialized catalyst systems. nih.gov
The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgresearchgate.net The choice of ligand is critical, with bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos often providing superior results for challenging substrates like heteroaryl chlorides. nih.gov The general mechanism proceeds via a catalytic cycle involving oxidative addition of the palladium(0) complex to the aryl chloride, coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the palladium(0) catalyst. libretexts.org The application of these conditions to this compound would allow for the synthesis of a diverse range of N-substituted 2-aminopyrazine (B29847) derivatives.
Table 1: Representative Ligands for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Ligand Name | Abbreviation | Structural Class | Key Feature |
|---|---|---|---|
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | XPhos | Biaryl Monophosphine | Bulky and electron-rich, effective for C-Cl bond activation. |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | RuPhos | Biaryl Monophosphine | Highly active for amination of various aryl and heteroaryl chlorides. nih.gov |
| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Bidentate Phosphine | Early generation ligand, effective for aryl iodides and triflates. wikipedia.org |
This table is generated based on common ligands used in the field and does not represent specific experimental results for this compound.
Nickel-catalyzed cross-coupling reactions serve as a cost-effective and often complementary alternative to palladium-based systems. organic-chemistry.org Nickel catalysts are particularly effective in Kumada-Corriu couplings and can activate challenging substrates like aryl chlorides. organic-chemistry.orgwikipedia.org The mechanism of nickel-catalyzed reactions often involves the formation of a π-complex between the nickel(0) catalyst and the haloarene substrate. nih.gov This initial complexation is a key step that facilitates the subsequent oxidative addition, which is often considered the rate-determining step in the catalytic cycle. nih.gov Density functional theory (DFT) computations have supported the stability of these η²-bound π-complexes, which precede the intramolecular oxidative addition. nih.gov For a substrate like this compound, a nickel catalyst could offer a practical route for C-C bond formation with organomagnesium or other organometallic reagents.
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.gov The reaction is renowned for its mild conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. nih.gov The Suzuki-Miyaura coupling has been successfully applied to 2-chloropyrazine, demonstrating its utility for functionalizing the pyrazine core. researchgate.netbohrium.com Palladium(II) pincer complexes have shown superior catalytic activity for the coupling of 2-chloropyrazine with a range of arylboronic acids, proceeding efficiently with low catalyst loading in aqueous media. researchgate.netbohrium.com This strategy allows for the synthesis of various 2-arylpyrazine derivatives.
Table 2: Examples of Suzuki-Miyaura Coupling with 2-Chloropyrazine
| Arylboronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| Phenylboronic acid | [Pd(L)(PPh₃)] / H₂O/Toluene | High |
| 4-Methylphenylboronic acid | [Pd(L)(PPh₃)] / H₂O/Toluene | High |
Data is illustrative of the high activity reported for novel Palladium(II) ONO pincer complexes in the coupling of 2-chloropyrazine with various arylboronic acids. researchgate.netbohrium.com
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This reaction is the most common method for synthesizing arylalkynes. researchgate.net Research has shown that chloro-substituted pyrazines can undergo Sonogashira coupling. For example, 5-chloro-3-(phenylsulfanyl)pyrazin-2-(1H)-ones have been successfully alkynylated using a PdCl₂(PPh₃)₂/CuI catalyst system. researchgate.net This indicates that the chloro substituent on the pyrazine ring of this compound is a viable handle for introducing alkyne functionalities.
Kumada-Corriu Coupling: As one of the earliest transition-metal-catalyzed cross-coupling reactions, the Kumada-Corriu coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophile to couple with an organic halide. organic-chemistry.orgwikipedia.org The reaction can be catalyzed by either nickel or palladium complexes. wikipedia.org This method has been specifically applied to the arylation of 2-chloropyrazine using aryl Grignard reagents, catalyzed efficiently by iron complexes under continuous flow conditions. researchgate.net This approach is particularly advantageous for large-scale synthesis due to the low cost of iron catalysts and the high reactivity of Grignard reagents. researchgate.net Palladium catalysts promoted by secondary phosphine oxides have also proven effective for coupling 2-pyridyl Grignard reagents, a closely related system. researchgate.net
Electrophilic and Radical Functionalization of the Pyrazine Ring
Beyond cross-coupling, the pyrazine ring can be modified through other reaction pathways. The inherent electron deficiency of the diazine system generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic and radical attacks.
Intramolecular electrophilic cyclization reactions involving a pyrazine nucleus have been reported. For instance, N-alkyne-substituted pyrrole (B145914) esters can be cyclized to form pyrrolopyrazinone systems upon treatment with electrophiles like iodine, demonstrating that the nitrogen atoms of the pyrazine ring can participate in such transformations. beilstein-journals.org
Radical functionalization offers a powerful method for C-H functionalization and for introducing substituents that are difficult to install via other means. Three-component radical cascade reactions have been used to synthesize quinoxalin-2(1H)-one derivatives (a benzannulated pyrazine system) containing perfluoroalkyl groups. mdpi.com These reactions, often initiated by visible light or a radical initiator, proceed through radical intermediates that can add to the electron-deficient heterocyclic ring. mdpi.com This suggests that radical-mediated processes could be a viable strategy for the direct functionalization of the pyrazine ring in this compound.
Mechanistic Elucidation of Key Reactions Involving this compound
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The key reactions of this compound, particularly the cross-coupling strategies, are governed by well-studied catalytic cycles involving distinct intermediates and transition states.
Investigation of Reaction Intermediates and Transition States
The mechanism of palladium- and nickel-catalyzed cross-coupling reactions generally follows a sequence of three elementary steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Kumada), or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.
Oxidative Addition: The cycle begins with the active M(0) catalyst (M = Pd or Ni) inserting into the carbon-chlorine bond of the pyrazine ring. This forms a square planar M(II) complex. This step is often rate-limiting and involves a transition state where the C-Cl bond is breaking while the M-C and M-Cl bonds are forming.
Transmetalation/Ligand Exchange: In Suzuki coupling, the organoboron compound, activated by a base, transfers its organic group to the palladium center (transmetalation), displacing the halide. In Buchwald-Hartwig amination, the amine coordinates to the metal, and subsequent deprotonation by a base forms a metal-amido intermediate.
Reductive Elimination: The two organic groups on the metal center couple and are expelled from the coordination sphere, forming the final product and regenerating the M(0) catalyst, which re-enters the catalytic cycle.
Analysis of Catalytic Cycles and Rate-Determining Steps
While specific catalytic cycles for this compound are not detailed in available literature, the reactivity of α-haloketones provides a framework for predicting its behavior. nih.gov The presence of two electrophilic centers—the carbon atom bonded to the halogen and the carbonyl carbon—is a key feature of α-haloketones. nih.gov Reactions often proceed via nucleophilic substitution at the α-carbon, leading to the displacement of the chloride ion.
In many reactions involving α-haloketones, the rate-determining step is the initial nucleophilic attack. researchgate.net The rate of this step is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the ketone. The pyrazine ring, being an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon and the adjacent α-carbon, thereby influencing the reaction rate.
Catalysis in reactions of α-haloketones can be achieved through various means, including acid or base catalysis. For instance, in reactions with nucleophiles, a base can deprotonate the nucleophile, increasing its reactivity. Acid catalysis, on the other hand, can activate the carbonyl group, making it more susceptible to nucleophilic attack. The specific nature of the catalyst and its role in the catalytic cycle would depend on the particular reaction being considered. For example, in the synthesis of heterocyclic compounds from α-haloketones, the catalyst often facilitates the initial condensation step. nih.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
Specific kinetic and thermodynamic data for reactions involving this compound are not readily found. However, general principles of chemical kinetics and thermodynamics for related compounds offer valuable insights.
Rate = k [α-haloketone] [Nucleophile]
The rate constant, k, is temperature-dependent and is influenced by the activation energy of the reaction. The electron-withdrawing nature of the pyrazine ring in this compound would likely increase the rate constant for nucleophilic substitution compared to an α-haloketone with an electron-donating group.
Thermodynamic Studies: Thermodynamic studies concern the energy changes that occur during a reaction and determine the position of equilibrium. The feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous reaction.
In the context of this compound, reactions that lead to the formation of stable heterocyclic rings are generally thermodynamically favorable. nih.gov The formation of new, stable bonds and potentially aromatic systems drives the reaction forward. For example, the reaction with a dinucleophile to form a pyrazine-fused heterocycle would be expected to be thermodynamically favorable due to the stability of the resulting product.
Computational chemistry methods are often employed to model reaction pathways and calculate thermodynamic parameters for compounds where experimental data is scarce. Such studies could provide valuable estimates of the enthalpy and entropy changes for reactions of this compound.
Synthetic Derivatization and Analogue Generation from 2 Chloro 1 Pyrazin 2 Yl Ethan 1 One
Design Principles for Structurally Diverse Pyrazine-Based Ethanones
The design of structurally diverse pyrazine-based ethanones is often guided by the pursuit of specific biological activities or material properties. A primary strategy involves leveraging the pyrazine (B50134) core as a key pharmacophore, particularly in the development of kinase inhibitors. tandfonline.comnih.govnih.gov The pyrazine ring can participate in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases. tandfonline.com Modifications to the ethanone (B97240) side chain and substitutions on the pyrazine ring are systematically explored to optimize potency, selectivity, and pharmacokinetic properties. acs.org
Key design principles include:
Scaffold Hopping and Isosteric Replacement: Replacing the pyrazine core with other heterocyclic systems or modifying substituents to mimic the electronic and steric properties of known active compounds.
Structure-Based Drug Design: Utilizing computational modeling and the crystal structures of target proteins to design molecules that fit optimally into the binding site. This approach aids in the rational design of substituents on the pyrazine ring and modifications of the ethanone side chain to exploit specific interactions. nih.gov
Diversity-Oriented Synthesis: Employing a range of synthetic reactions to generate a wide variety of structurally distinct molecules from the common 2-chloro-1-(pyrazin-2-yl)ethan-1-one precursor. This allows for the exploration of a broader chemical space.
Privileged Scaffolds: Incorporating the pyrazine moiety, which is considered a "privileged scaffold" due to its presence in numerous bioactive compounds, into novel molecular frameworks. mdpi.com
Synthesis of Hybrid Molecular Architectures
The reactive nature of the α-chloro ketone in this compound makes it an ideal starting point for the construction of more complex, hybrid molecular architectures. This is achieved by reacting it with various nucleophiles and bifunctional reagents to build fused heterocyclic systems and other intricate frameworks.
Fusion with Other Heterocyclic Scaffolds (e.g., Triazoles, Pyrazolopyridines)
The fusion of the pyrazine ring with other heterocyclic systems, such as triazoles and pyrazolopyridines, can lead to novel compounds with unique biological activities.
Triazoles: The synthesis of triazolo[4,3-a]pyrazine derivatives often starts from a chloropyrazine precursor. A general approach involves the reaction of a hydrazinopyrazine with a suitable reagent to form the fused triazole ring. For instance, 2-chloro-3-hydrazinopyrazine can be cyclized with various reagents to introduce diversity at the 3-position of the resulting triazolo[4,3-a]pyrazine scaffold. While direct reactions with this compound are not explicitly detailed in the provided search results, analogous transformations with related chloropyrazines suggest its potential as a precursor for such fused systems. mdpi.com
Pyrazolopyridines: The synthesis of pyrazolopyridine derivatives often involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com Although a direct route from this compound is not explicitly described, its conversion to a 1,3-dicarbonyl derivative or a related precursor could enable the construction of a pyrazolopyridine ring fused to or substituted with the pyrazine moiety. The design of such fused systems is of interest in the development of novel antiproliferative agents. nih.gov
A representative synthetic approach to a fused triazolopyrazine is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 2,3-Dichloropyrazine | Hydrazine hydrate | Ethanol | 2-Chloro-3-hydrazinopyrazine |
| 2 | 2-Chloro-3-hydrazinopyrazine | Triethoxymethane | - | 5-Chloro- tandfonline.comnih.govacs.orgtriazolo[4,3-a]pyrazine |
This table illustrates a general synthesis of a triazolopyrazine scaffold, which can be further functionalized. Direct derivatization from this compound would require modification of the starting material or reaction conditions.
Incorporation into Macrocyclic and Supramolecular Frameworks
The pyrazine unit is a valuable building block for the construction of macrocycles and supramolecular assemblies due to its rigid structure and defined coordination vectors. acs.orgrsc.org Pyrazine-based tectons (building blocks) can be designed to self-assemble into well-defined architectures through coordination-driven self-assembly or hydrogen bonding. rsc.orgrsc.org
While specific examples of incorporating this compound into macrocycles were not found, the general principle involves using the pyrazine as a rigid linker. The chloroethanone handle could be functionalized to introduce donor or acceptor groups for coordination with metal ions or to participate in hydrogen bonding networks. For instance, conversion of the chloro group to a pyridine-containing ligand would create a multidentate building block suitable for forming metallamacrocycles. acs.org
The formation of supramolecular structures is often governed by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, influencing the crystal packing and the formation of extended networks. iucr.org
Strategies for Constructing Complex Polycyclic Systems
The pyrazine ring is a component of several complex polycyclic natural products and synthetic molecules of biological and industrial importance. britannica.com The synthesis of such systems often involves intramolecular cyclization reactions or multi-step sequences that build the polycyclic framework around a central pyrazine core.
While specific strategies starting from this compound are not detailed in the provided results, general methodologies for pyrazine synthesis can be adapted. For instance, condensation reactions of α-dicarbonyl compounds with diamines are a common route to pyrazines, and this can be extended to create fused polycyclic systems. slideshare.net The chloroethanone moiety of the target compound could be elaborated to introduce the necessary functional groups for subsequent cyclization reactions, leading to the formation of complex polycyclic architectures.
Structure-Reactivity Relationships in Derivatization
The reactivity of this compound is dominated by the α-chloro ketone functionality. The electron-withdrawing nature of the adjacent carbonyl group and the pyrazine ring activates the α-carbon towards nucleophilic substitution. This allows for the facile introduction of a wide range of substituents by reacting the compound with various nucleophiles (e.g., amines, thiols, alcohols).
The pyrazine ring itself can also undergo reactions, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the presence of the deactivating nitrogen atoms. However, functionalization of the pyrazine ring can be achieved through specific methodologies, such as nucleophilic aromatic substitution on halopyrazines or metal-catalyzed cross-coupling reactions. mdpi.com
The interplay between the reactivity of the α-chloro ketone and the pyrazine ring allows for a diverse range of derivatizations. For example, the chlorine atom can be displaced by a nucleophile, and subsequently, the pyrazine ring can be functionalized, or vice versa. The specific reaction conditions will dictate the outcome and the structure of the final product.
Development of Chemical Libraries via this compound
The development of chemical libraries from a common scaffold is a powerful strategy in drug discovery for identifying new lead compounds. mdpi.com this compound is an excellent starting material for the construction of such libraries due to its straightforward derivatization at the α-position.
A combinatorial approach can be employed where the starting material is reacted with a diverse set of nucleophiles to generate a library of compounds with varying substituents at the position formerly occupied by the chlorine atom. This can be performed using solid-phase synthesis techniques to facilitate purification and handling of a large number of compounds. nih.gov
For example, a library of pyrazine-based compounds could be generated by reacting this compound with a collection of primary and secondary amines, thiols, and phenols. This would result in a library of amino-, thio-, and oxy-ethanone derivatives, respectively. Further diversity can be introduced by using a variety of substituted pyrazines as the initial starting material. Such libraries are valuable for screening against a range of biological targets, particularly protein kinases. nih.gov
The following table exemplifies a potential library of derivatives that could be synthesized from this compound:
| Entry | Nucleophile | Product |
| 1 | Morpholine | 2-Morpholino-1-(pyrazin-2-yl)ethan-1-one |
| 2 | Thiophenol | 1-(Pyrazin-2-yl)-2-(phenylthio)ethan-1-one |
| 3 | Aniline | 2-(Phenylamino)-1-(pyrazin-2-yl)ethan-1-one |
| 4 | Piperidine | 1-(Pyrazin-2-yl)-2-(piperidin-1-yl)ethan-1-one |
This table presents a hypothetical library based on the reactivity of the starting material.
Computational and Theoretical Investigations of 2 Chloro 1 Pyrazin 2 Yl Ethan 1 One
Quantum Chemical Analysis of Electronic Structure
Quantum chemical methods offer a powerful lens through which to inspect the intricate electronic environment of a molecule. For 2-Chloro-1-(pyrazin-2-yl)ethan-1-one, these computational techniques reveal key details about its stability, reactivity, and geometric preferences.
Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nanobioletters.com For structural optimization and electronic property calculations of similar chloro-ethanone derivatives, the B3LYP functional combined with a cc-pVDZ basis set has proven effective. nanobioletters.comniscpr.res.in This level of theory is adept at predicting geometric parameters such as bond lengths and angles. niscpr.res.in For this compound, DFT calculations would be employed to determine the optimized molecular geometry, providing a theoretical model of the molecule in its lowest energy state. Ab initio methods, while more computationally intensive, could be used for higher accuracy benchmark calculations of specific properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net For pyrazine (B50134) and its derivatives, these orbitals are key to describing electronic transitions and reactivity patterns. researchgate.net A computational analysis of this compound would map the electron density distribution of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Primarily located on the pyrazine ring and carbonyl group, indicating susceptibility to nucleophilic attack. |
| HOMO | -6.8 | Concentrated on the pyrazine ring nitrogen atoms and the chloroacetyl group, suggesting these are primary sites for electron donation. |
| Energy Gap | 5.3 | A significant gap suggests good kinetic stability. |
Note: This data is illustrative and would be determined via specific DFT calculations.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its experimental spectra.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching of the C=O bond or the breathing of the pyrazine ring. researchgate.net For instance, the characteristic carbonyl (C=O) stretching frequency in similar ketones is typically observed in the 1700-1800 cm⁻¹ region. nanobioletters.com DFT calculations would provide a full theoretical vibrational spectrum, aiding in the analysis and confirmation of the experimental data. researchgate.net
Table 2: Predicted Major Vibrational Frequencies for this compound
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100 | C-H stretching (pyrazine ring) |
| ~2950 | C-H stretching (methylene group) |
| ~1750 | C=O stretching (carbonyl) |
| ~1580 | C=C/C=N stretching (pyrazine ring) |
| ~1050 | Pyrazine ring breathing |
Note: These are typical frequency ranges and would be precisely calculated computationally.
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts (ppm). researchgate.net By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the structural assignment of the molecule can be unequivocally confirmed. nanobioletters.com The predicted chemical shifts are sensitive to the electronic environment of each atom, providing a detailed probe of the molecular structure. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | ~190 |
| Pyrazine Carbons (adjacent to N) | ~150-155 |
| Other Pyrazine Carbons | ~140-145 |
Note: This table presents expected chemical shift ranges. Precise values are obtained from GIAO calculations.
Molecular Electrostatic Potential (MEP) and Charge Distribution Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials.
For this compound, an MEP analysis would reveal distinct regions of positive and negative potential.
Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the most electronegative atoms: the two nitrogen atoms of the pyrazine ring and the oxygen atom of the carbonyl group. researchgate.net These sites represent the most likely points for protonation or coordination with Lewis acids.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant positive potential would be expected around the hydrogen atoms attached to the pyrazine ring and, notably, the carbonyl carbon and the adjacent α-carbon bonded to the chlorine atom.
Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential.
Charge distribution mapping, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provides quantitative values for the partial charges on each atom. While specific calculated values are not available, a hypothetical charge distribution based on the known electronic effects of the functional groups is presented in Table 1.
| Atom | Hypothetical Partial Charge (a.u.) | Rationale |
|---|---|---|
| Carbonyl Oxygen (O) | -0.55 | High electronegativity, significant negative charge concentration. |
| Pyrazine Nitrogens (N) | -0.45 | Electronegative atoms in the aromatic ring, sites of negative potential. researchgate.net |
| Carbonyl Carbon (C=O) | +0.60 | Highly electron-deficient due to bonding with electronegative oxygen. |
| Alpha-Carbon (C-Cl) | +0.25 | Rendered electrophilic by the adjacent carbonyl and the electronegative chlorine. |
| Chlorine (Cl) | -0.15 | Electronegative, but its charge is influenced by the strong pull of the carbonyl group. |
| Pyrazine Carbons | Variable (+/-) | Charge varies based on proximity to nitrogen atoms. |
This charge distribution highlights the key reactive sites: the carbonyl carbon and the α-carbon as primary electrophilic centers, and the nitrogen and oxygen atoms as the primary nucleophilic centers.
Theoretical Studies of Reaction Mechanisms and Transition States
Computational chemistry provides powerful tools for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy of transition states. For this compound, a key reaction to investigate would be nucleophilic substitution at the α-carbon, a characteristic reaction of α-halo ketones. mdpi.comnih.gov
Using Density Functional Theory (DFT) calculations, one could model the reaction pathway for the substitution of the chlorine atom by a nucleophile (e.g., an amine or hydroxide). This would involve:
Locating Reactants and Products: Optimizing the geometries of the starting material (this compound and the nucleophile) and the final product.
Mapping the Potential Energy Surface: Simulating the approach of the nucleophile to the α-carbon.
Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. The geometry of the TS would reveal the simultaneous breaking of the C-Cl bond and the formation of the new C-Nucleophile bond.
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
A hypothetical energy profile for such a reaction is described in Table 2. The mechanism for acid-catalyzed halogenation of ketones typically proceeds through an enol intermediate. libretexts.orgfiveable.me
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | This compound + Nucleophile |
| Transition State (TS) | +18.5 | The energy barrier for the substitution reaction. |
| Products | -12.0 | The final substituted product + Chloride ion (exothermic reaction). |
These theoretical studies can predict whether a reaction is kinetically and thermodynamically favorable and can help rationalize experimental outcomes by providing a detailed molecular-level picture of the reaction process.
In Silico Modelling of Reactivity and Selectivity in Organic Transformations
In silico modeling uses computational methods to predict chemical reactivity and selectivity, guiding synthetic efforts. Frontier Molecular Orbital (FMO) theory is a cornerstone of this approach, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.comucsb.edu
HOMO: The highest energy orbital containing electrons. It acts as the primary electron donor. The regions of the molecule where the HOMO is localized are the most nucleophilic and likely to react with electrophiles. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the pyrazine nitrogen atoms and the carbonyl oxygen.
LUMO: The lowest energy orbital without electrons. It acts as the primary electron acceptor. The regions where the LUMO is localized are the most electrophilic and susceptible to attack by nucleophiles. The LUMO for this molecule would be predominantly localized on the carbonyl carbon and the α-carbon, consistent with their roles as electrophilic centers. nih.gov
The energy gap between the HOMO and LUMO is a critical indicator of molecular reactivity. A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
| Parameter | Predicted Value (eV) | Implication for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 | Indicates moderate electron-donating ability, localized on N and O atoms. |
| LUMO Energy | -1.8 | Indicates strong electron-accepting ability, localized on the C=O and C-Cl carbons. |
| HOMO-LUMO Gap | 5.7 | A significant gap suggests good kinetic stability but with highly defined, reactive electrophilic and nucleophilic sites. |
By analyzing the distribution and energies of these frontier orbitals, chemists can predict the regioselectivity of reactions. For example, in a reaction with a nucleophile, the attack will preferentially occur at the atomic center with the largest LUMO coefficient, which in this case would distinguish the reactivity between the carbonyl carbon and the α-carbon. These in silico models are invaluable for designing targeted synthetic routes and understanding the electronic factors that govern chemical transformations.
Synthetic Utility and Advanced Applications of 2 Chloro 1 Pyrazin 2 Yl Ethan 1 One in Chemical Sciences
Role as a Versatile Building Block in Complex Molecule Synthesis
The dual reactivity of 2-Chloro-1-(pyrazin-2-yl)ethan-1-one, stemming from the electrophilic carbonyl carbon and the carbon atom bearing the chloro substituent, makes it an exceptionally useful synthon. This allows for sequential or one-pot reactions to construct intricate molecular architectures.
The α-chloro ketone moiety is a classic electrophile for constructing a variety of heterocyclic systems. Its reaction with dinucleophiles provides a direct route to numerous fused and unfused heterocyclic scaffolds. A prominent example is the Hantzsch thiazole (B1198619) synthesis, a widely used method for preparing thiazole derivatives by condensing α-haloketones with thioamides. derpharmachemica.com
By reacting this compound with thiourea (B124793) or its derivatives, a range of 2-amino-4-(pyrazin-2-yl)thiazoles can be synthesized. nih.gov These pyrazinyl-thiazole scaffolds are of significant interest due to their prevalence in molecules with diverse biological activities. nih.govmdpi.commdpi.com The reaction proceeds via condensation and subsequent cyclization, providing a straightforward entry into this important class of heterocycles. nih.gov Beyond thiazoles, this compound can serve as a precursor for other heterocycles such as imidazoles (by reacting with amidines) and pyrazino[1,2-a]indoles, which are valuable in medicinal chemistry. nih.gov The reactivity of the chloroacetyl group facilitates cyclization reactions that are foundational to building complex, polycyclic systems. nih.govnih.gov
| Reactant A | Reactant B (Nucleophile) | Resulting Heterocyclic Core | Reference |
|---|---|---|---|
| 2-Bromo-1-(pyrazin-2-yl)ethan-1-one | 1-(Pyridin-2-yl)thiourea | 4-(Pyrazin-2-yl)-N-(pyridin-2-yl)thiazol-2-amine | nih.gov |
| α-Haloketone | Thiourea | 2-Aminothiazole | derpharmachemica.comnih.gov |
| 2-Chloroacetyl Chloride | Cyanoacetylhydrazine | 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone | nih.gov |
Chiral molecules are of paramount importance in pharmaceutical and agrochemical industries. This compound is a prochiral molecule that can be converted into valuable chiral intermediates. The carbonyl group can undergo stereoselective reduction to produce a chiral chlorohydrin, (R)- or (S)-2-chloro-1-(pyrazin-2-yl)ethanol. This transformation can be achieved using chiral reducing agents or through enzymatic catalysis, which often provides high enantiomeric excess. researchgate.net
These chiral chlorohydrins are versatile building blocks themselves. For example, they can be converted into chiral epoxides or serve as precursors for chiral 1,2-amino alcohols, a privileged scaffold in medicinal chemistry. researchgate.net The synthesis of related chiral amines, such as (R)-1-(pyrazin-2-yl)ethan-1-amine, highlights the feasibility of creating stereocenters adjacent to the pyrazine (B50134) ring. chemscene.com The synthesis of chiral morpholin-2-ones from related arylglyoxals further demonstrates the potential of using such precursors in asymmetric synthesis to build complex chiral N,O-heterocycles. researchgate.net
Contributions to Materials Science and Engineering
The inherent electronic properties of the pyrazine ring, combined with the synthetic flexibility of the chloro-ethanone side chain, position this compound as a valuable precursor in materials science.
The electron-deficient nature of the pyrazine ring makes it an excellent component for n-type organic semiconductors, which are crucial for organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Pyrazine-containing conjugated molecules have demonstrated significant potential in these areas. For instance, 2,5-di(aryleneethynyl)pyrazine derivatives have been synthesized and studied for their optoelectronic properties, showing enhanced electron-transporting capabilities when used as dopants in OLEDs. researchgate.net
This compound can be used as a starting material to build larger, conjugated systems incorporating the pyrazine core. The chloroacetyl group can be chemically transformed into various functionalities, such as alkynes or vinyl groups, which can then undergo cross-coupling reactions (e.g., Sonogashira or Heck coupling) to extend the π-conjugation, a key requirement for optoelectronic materials. researchgate.net
The pyrazine unit can participate in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking, which are the basis of molecular recognition and self-assembly. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the chloro-substituent on the side chain can act as a halogen bond donor.
Studies have shown that pyrazine derivatives can be effectively recognized by host molecules. For example, pyrazine N,N'-dioxide has been used as a guest molecule in host-guest complexes with calix mdpi.compyrrole-based receptors. rsc.org Furthermore, chloro-substituted pyrazin-2-amine ligands have been shown to form 1D and 2D coordination polymers with copper(I) bromide through a combination of halogen and hydrogen bonding. mdpi.com This demonstrates the capacity of functionalized pyrazines to direct the assembly of supramolecular structures. The multiple interaction sites within this compound (pyrazine nitrogens, carbonyl oxygen, and chlorine atom) make it an attractive building block for designing novel anion receptors and components for complex host-guest systems.
The ability of pyrazine derivatives to form ordered supramolecular structures extends to the realm of polymer chemistry. The formation of coordination polymers from chloro-substituted pyrazine ligands is a direct application in creating functional materials with defined architectures. mdpi.com These materials can exhibit interesting properties, such as porosity or catalytic activity, depending on the metal center and the ligand structure.
The reactive chloroacetyl group of this compound provides a handle for its incorporation into polymers. It can be used as a monomer in polycondensation reactions or grafted onto existing polymer backbones to introduce the electron-deficient pyrazine moiety. This functionalization can modify the electronic, thermal, or chemical properties of the base polymer, leading to the development of new functional materials for a variety of applications.
Innovations in Organic Methodology Development
The reactivity profile of this compound has been exploited in the development of efficient protocols for the synthesis of complex molecular architectures. Its utility is particularly prominent in cyclocondensation reactions to form five-membered heterocycles, such as thiazoles and imidazoles.
One of the most significant applications of this compound is in the Hantzsch thiazole synthesis . This classical method involves the reaction of an α-haloketone with a thioamide-containing species. In the case of this compound, its reaction with thiourea or substituted thioureas provides a direct and efficient route to 2-amino-4-(pyrazin-2-yl)thiazoles. These resulting pyrazinyl-thiazole scaffolds are of considerable interest in medicinal chemistry due to their presence in various biologically active molecules. researchgate.netnih.gov The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and dehydration to afford the aromatic thiazole ring.
The following table summarizes representative examples of the Hantzsch thiazole synthesis utilizing this compound and its derivatives, highlighting the versatility of this methodology.
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Ref. |
| This compound | Thiourea | 2-Amino-4-(pyrazin-2-yl)thiazole | Ethanol, reflux | Not specified | researchgate.net |
| This compound | Substituted Thioureas | 2-Substituted-amino-4-(pyrazin-2-yl)thiazoles | Varies | Not specified | researchgate.net |
Furthermore, this compound is a key precursor for the synthesis of pyrazinyl-substituted imidazoles and their corresponding imidazolium (B1220033) salts . The reaction with primary amines or ammonia (B1221849) initially forms an α-aminoketone intermediate, which can then undergo cyclization with a suitable one-carbon component to furnish the imidazole (B134444) ring. More directly, reaction with amidines can lead to the formation of substituted imidazoles.
The resulting pyrazinyl-imidazolium salts are a class of ionic liquids that are gaining attention. asianpubs.orgresearchgate.net These compounds, characterized by their low melting points, negligible vapor pressure, and high thermal and chemical stability, have potential applications as "green" solvents and catalysts in a variety of organic transformations. asianpubs.orgresearchgate.net The functionalization of the imidazolium cation with a pyrazine moiety can modulate the physicochemical properties of the ionic liquid, opening avenues for the design of task-specific ionic liquids. nih.govpsu.edu
Emerging Research Directions and Future Prospects for this compound
The synthetic versatility of this compound positions it as a compound with significant potential for future applications, particularly in the fields of medicinal chemistry and materials science.
Medicinal Chemistry: The pyrazine and thiazole moieties are prevalent scaffolds in a multitude of clinically used drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.netmdpi.comresearchgate.net The ability to readily synthesize pyrazinyl-thiazole derivatives from this compound makes this an attractive pathway for the discovery of novel therapeutic agents. researchgate.net Recent studies have highlighted the potential of pyrazine-thiazole hybrids as potent anti-cancer agents, with some analogs showing significant cytotoxicity against various tumor cell lines. researchgate.net Future research is likely to focus on the synthesis of libraries of these compounds for high-throughput screening to identify new drug candidates. The exploration of structure-activity relationships (SAR) of these derivatives will be crucial in optimizing their biological activity and pharmacokinetic profiles. researchgate.net
Materials Science: The development of novel ionic liquids with tailored properties is a burgeoning area of research. nih.gov Pyrazinium-based ionic liquids, accessible from precursors like this compound, are being investigated for their potential as antibacterial agents against multidrug-resistant pathogens. nih.gov The unique chemical and physical properties of these materials, such as their ability to form specific interactions, make them promising candidates for applications in catalysis, electrochemistry, and separation technologies. nih.govpsu.edu Future work will likely involve the synthesis and characterization of a broader range of pyrazinyl-substituted imidazolium and pyrazinium salts to explore the full potential of this class of ionic liquids. The investigation of their liquid crystalline properties and their use as scaffolds for the development of functional materials are also promising avenues for future research. nih.gov
Q & A
Q. What are the common synthetic routes for 2-Chloro-1-(pyrazin-2-yl)ethan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic acyl substitution. A standard method involves reacting pyrazine-2-carbaldehyde with chloroacetyl chloride in the presence of a base like triethylamine under reflux conditions . Optimization includes adjusting molar ratios (e.g., 1:1.2 for aldehyde to chloroacetyl chloride), solvent selection (e.g., dichloromethane for inertness), and temperature control (40–60°C). Post-reaction purification via column chromatography or recrystallization ensures high yields (>80%) .
Q. How can the structure of this compound be validated experimentally?
X-ray crystallography is the gold standard. For example, SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond lengths, angles, and stereochemistry . Complementary techniques include:
Q. What solvents and reagents are critical for maintaining stability during synthesis?
Use anhydrous solvents (e.g., dichloromethane, THF) to prevent hydrolysis of the chloroacetyl group. Catalytic bases (e.g., triethylamine) must be dried over molecular sieves. Avoid protic solvents, which can displace the chloride .
Advanced Research Questions
Q. How do reaction mechanisms differ when substituting pyrazine with other heterocycles (e.g., pyridine or thiophene)?
Pyrazine’s electron-deficient aromatic ring accelerates nucleophilic substitution compared to pyridine due to lower resonance stabilization. Computational studies (e.g., DFT) show pyrazine’s LUMO (-1.8 eV) is more accessible for attack than pyridine’s (-1.5 eV), reducing activation energy by ~15% . Experimental validation via kinetic assays (e.g., monitoring by HPLC) confirms faster reaction rates with pyrazine derivatives .
Q. What strategies resolve discrepancies in crystallographic data for halogenated ketones?
Contradictions in bond angles or torsional strains (e.g., C-Cl vs. C=O geometry) arise from polymorphism or solvent effects. Mitigation includes:
- Multi-temperature XRD : Compare data at 100 K vs. 298 K to assess thermal motion .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts) influencing packing .
- Dual refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals .
Q. How can computational modeling predict biological activity of this compound derivatives?
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enoyl-ACP reductase for antimicrobial activity). Pyrazine’s planar structure enhances π-π stacking with aromatic residues .
- ADMET prediction : SwissADME evaluates logP (1.8 ± 0.2) and bioavailability scores (>0.55), indicating moderate membrane permeability .
Q. What experimental designs optimize regioselectivity in functionalizing the pyrazine ring?
- Directing groups : Install a methyl group at C3 to block electrophilic substitution at C2, directing reactions to C5 .
- Microwave-assisted synthesis : Reduces side reactions (e.g., di-chlorination) by shortening reaction time (10 min vs. 6 h) .
- Orthogonal protection : Use tert-butoxycarbonyl (Boc) for amine groups to selectively modify the ketone .
Methodological Considerations
Q. How to analyze reaction pathways when unexpected byproducts form?
- LC-MS/MS : Identify intermediates (e.g., di-chlorinated species or hydrolysis products).
- Isotopic labeling : C-labeled chloroacetyl chloride traces carbonyl migration pathways .
- In situ IR spectroscopy : Monitors C=O stretching (1720 cm) to detect premature hydrolysis .
Q. What protocols ensure reproducibility in scaled-up syntheses?
- Flow chemistry : Maintain consistent temperature and mixing for batches >1 kg.
- PAT (Process Analytical Technology) : Use Raman spectroscopy for real-time monitoring of reaction progress .
- QbD (Quality by Design) : Define critical parameters (e.g., pH, agitation rate) via DOE (Design of Experiments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
